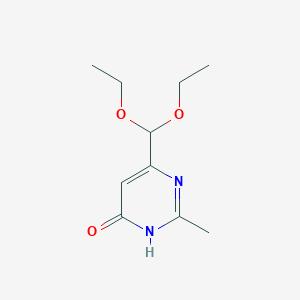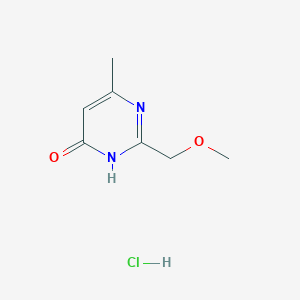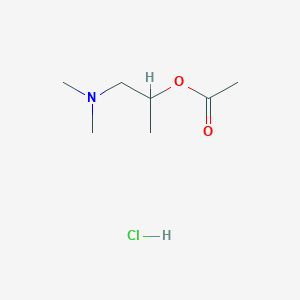![molecular formula C16H20N2O2 B1460110 N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine CAS No. 1040685-86-6](/img/structure/B1460110.png)
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Descripción general
Descripción
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that has been studied in recent years for its potential applications in various scientific research fields. This compound is a member of the benzylpyridine family, which is a group of heterocyclic compounds that have been used in drug discovery, medicinal chemistry, and synthetic organic chemistry. The compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of various drugs and other compounds. This compound has been found to have a range of physiological and biochemical effects, as well as potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Green Methodology for Benzoylation
- A green alternative using benzoyl cyanide in an ionic liquid has been employed for efficient and selective benzoylation of nucleosides and various other substrates, indicating a versatile benzoylating system that could potentially involve similar amines in its methodology (Prasad et al., 2005).
Intramolecular Hydrogen Bonding and Tautomerism
- Studies on Schiff bases related to pyridinylmethyl amines show intricate intramolecular hydrogen bonding and tautomerism, which are crucial for understanding chemical reactivity and designing functional materials (Nazır et al., 2000).
Asymmetric Synthesis
- Asymmetric 1,3-dipolar cycloaddition reactions have been utilized for synthesizing bioactive molecules, showcasing the importance of structurally similar amines in constructing asymmetric centers (Kotian et al., 2005).
Manganese(II) Complexes
- The synthesis and characterization of manganese(II) complexes with ligands bearing methoxyalkyl arms reveal insights into coordination chemistry and magnetism, which are pertinent to materials science and catalysis (Wu et al., 2004).
Schiff Base Synthesis and Inhibitory Study
- Schiff bases derived from 2-aminopyridine and their inhibitory effects on bacterial growth highlight the biological relevance of structurally similar amines in developing antimicrobial agents (Dueke-Eze et al., 2011).
Synthetic Applications
- Pyrrole derivatives synthesized from reactions involving chloropropylalkyl ketones and primary amines underline the synthetic utility of similar amines in creating biologically active compounds (Gadzhili et al., 2002).
Propiedades
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-9-10-20-16-7-3-2-6-15(16)13-18-12-14-5-4-8-17-11-14/h2-8,11,18H,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKFIXIPGGMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)





![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)



